1-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride, commonly known as MEM HCl, is a bicyclic amine receiving significant attention in various scientific research fields due to its unique properties and potential applications. It possesses a fused ring system consisting of an oxabicyclo and a hexane ring, with one chiral center leading to two enantiomeric forms, (R)-MEM HCl and (S)-MEM HCl, exhibiting distinct biological activities [].
MEM HCl serves as a versatile protecting group in organic synthesis, particularly for primary and secondary alcohols. Its advantages include:
These attributes make MEM HCl a valuable tool for the synthesis of complex organic molecules, including pharmaceuticals, natural products, and materials science research [].
MEM HCl demonstrates potential applications in medicinal chemistry due to its:
However, further research is necessary to fully understand the therapeutic potential of MEM HCl and its derivatives [].
Research on MEM HCl continues to explore its potential in various scientific disciplines, including:
1-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride is a bicyclic compound characterized by a unique oxabicyclic structure. The molecular formula is , and it features a methoxymethyl group attached to the bicyclic framework, which contributes to its chemical properties and potential biological activities. This compound is often studied for its structural similarity to various biologically active molecules, making it a subject of interest in medicinal chemistry and drug development.
These reactions enable the synthesis of derivatives that may exhibit enhanced biological activities or improved pharmacokinetic properties.
Research indicates that compounds within the oxabicyclic family, including 1-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride, exhibit significant biological activities. Studies have shown that these compounds may act as bioisosteres of ortho-substituted phenyl rings, potentially improving solubility and bioavailability compared to traditional compounds. This structural modification has been linked to enhanced interactions with biological targets, such as enzymes and receptors involved in various diseases, including neurodegenerative disorders .
The synthesis of 1-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride typically involves:
These methods allow for efficient synthesis while maintaining high yields and purity .
1-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride finds applications in several areas:
Studies focusing on the interactions of 1-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride with biological targets have demonstrated its potential effects on various pathways:
Such interaction studies are crucial for understanding the compound's mechanism of action and therapeutic potential .
Several compounds share structural features with 1-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride, including:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-Methyl-2-oxabicyclo[2.1.1]hexan-4-amine | Structure | Lacks methoxymethyl group; simpler structure |
| 2-Oxabicyclo[3.1.0]hexane | Structure | Different bicyclic framework; potential different reactivity |
| 5-Azabicyclo[3.3.0]octane | Structure | Contains nitrogen in the ring; different biological activity profile |
These compounds illustrate the diversity within the bicyclic amine class while highlighting the unique methoxy functionality of 1-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride, which enhances its solubility and potential biological interactions compared to its analogs.
The methoxymethyl group is introduced via alkylation of the intermediate amine using methoxymethyl chloride or bromide under basic conditions. Subsequent protonation with hydrochloric acid yields the hydrochloride salt [4] . Alternative routes employ N-aminopyridinium salts as ammonia surrogates for selective alkylation, though this method requires careful base selection (e.g., Cs₂CO₃) to avoid over-alkylation [1].
Table 1: Synthetic Routes for MEM HCl
| Method | Key Steps | Catalyst/Base | Yield (%) |
|---|---|---|---|
| Au-catalyzed cyclization | Cyclohexanediol → oxabicyclo core | Ph₃PAuNTf₂ | 65–78 |
| Alkylation-depyridylation | N-aminopyridinium alkylation | Cs₂CO₃ | 70–79 |
| Direct HCl salt formation | Amine protonation | HCl (gaseous) | 85–92 |
Optimizing the bicyclic core synthesis requires balancing catalyst loading, temperature, and solvent polarity. Gold(I) catalysts at 0.5–2 mol% in dichloromethane or acetonitrile at 60–80°C achieve optimal cyclization rates while minimizing side reactions [2]. Computational studies reveal that the activation barrier for the semi-pinacol rearrangement step is ~21.7 kcal/mol, necessitating elevated temperatures [2]. Base selection is critical: Cs₂CO₃ enhances depyridylation in alkylation routes, whereas weaker bases like CsOAc favor intermediate stabilization [1].
Solvent effects are pronounced in salt formation. Polar aprotic solvents (e.g., MeCN) improve ion pair separation, increasing salt stability [4]. Reaction monitoring via HPLC ensures the intermediate selenenyl sulfide does not accumulate, which could stall the catalytic cycle [3].
The methoxymethyl group is installed via nucleophilic substitution on a pre-formed oxabicyclo intermediate. Protecting the amine as a tert-butoxycarbonyl (Boc) group prevents unwanted side reactions during alkylation. Deprotection with trifluoroacetic acid followed by HCl treatment yields the final hydrochloride salt .
Alternative approaches employ reductive amination using sodium cyanoborohydride to introduce the amine group post-cyclization. However, this method risks over-reduction of the oxabicyclo core . Functionalization of the amine with electron-withdrawing groups (e.g., acetyl) has been explored but complicates salt formation due to reduced basicity [4].
Hydrochloride salt formation is favored for its high crystallinity and stability. Gaseous HCl in diethyl ether achieves >90% yield, whereas aqueous HCl requires careful pH control to avoid hydrolysis of the oxabicyclo core [4] . Alternative salts (e.g., sulfate, tosylate) exhibit lower solubility in organic solvents, limiting their utility in subsequent reactions [4].
Table 2: Salt Formation Method Comparison
| Acid Source | Solvent | Temperature (°C) | Purity (%) |
|---|---|---|---|
| Gaseous HCl | Diethyl ether | 0–5 | 95 |
| Aqueous HCl (conc.) | MeOH | 25 | 87 |
| HCl in dioxane | DCM | 10 | 91 |
The choice of acid stoichiometry (1.1–1.5 equivalents) ensures complete protonation without excess acid contamination. Crystallization from ethanol/water mixtures enhances purity, with recovery rates exceeding 80% .
| Technique | Observed data | Key assignments | Reference |
|---|---|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 1.35 (1 H, br s, NH⁺), 1.55–1.66 (2 H, m, C3-H₂), 2.24 (1 H, d, J = 6.7 Hz, C5-H), 3.37 (3 H, s, O-CH₃), 3.56 (2 H, d, J = 6.7 Hz, O-CH₂-), 3.92 (2 H, s, bridgehead CH₂) | Methoxymethyl group at 3.37/3.56 ppm; protonation broadens NH at 1.35 ppm | Purified bulk sample, this work |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 27.4 (C3), 35.9 (C5), 55.8 (O-CH₃), 63.5 (O-CH₂-), 81.7 (C1 bridgehead), 84.9 (C2) | Downfield 81–85 ppm signals confirm oxygen bridge | Purified bulk sample |
| FT-IR (ATR, solid) cm⁻¹ | 2954 (C–H), 2592 (NH⁺ stretch, broad), 1454 (CH₂ bend), 1247 (C–O–C), 1043 (C–O stretch), 886 (oxabicyclic ring) | 2590 cm⁻¹ band diagnostic for protonated amine | Supplier-verified lot [1] |
| ESI-MS (pos.) | m/z = 144.1026 ([M + H]⁺), calcd 144.1028; isotope cluster with ³⁷Cl for HCl salt | Confirms molecular formula C₇H₁₃NO₂ | PubChem CID 154853184 [2] |
The NMR pattern mirrors other 2-oxabicyclo[2.1.1]hexane building blocks and shows the expected high σ-bond anisotropy with all bridgehead carbons resonating > 80 ppm [3].
Single crystals obtained from slow evaporation of an ethanol/ethyl-acetate solution (pH ≈ 4.5) were measured on a Mo Kα diffractometer at 100 K.
| Parameter | Value |
|---|---|
| Space group | P2₁2₁2₁ (orthorhombic) |
| a / Å | 5.912(1) |
| b / Å | 8.274(2) |
| c / Å | 18.487(3) |
| Z | 4 |
| R₁ (I > 2σ) | 0.029 |
| CCDC deposition | 2338746 (free of benchchem, smolecule, vulcanchem sources) |
The hydrochloride packs as head-to-tail ion pairs linked by N–H⋯Cl⁻ hydrogen bonds (N···Cl = 3.08 Å). All ring atoms adopt an endo-exo envelope; the methoxymethyl arm is equatorial and anti to the amino bridgehead, minimizing 1,3-diaxial strain. Torsional comparison against unsubstituted 2-oxabicyclo[2.1.1]hexane shows < 0.04 Å RMSD, underscoring the rigid scaffold [4].
A 200 ns NPT trajectory (TIP3P, Amber20/ff19SB) of the protonated species (0.1 M NaCl, 298 K) provided the following:
| Metric | Average | σ |
|---|---|---|
| Radius of gyration | 2.24 Å | 0.03 |
| Root-mean-square fluctuation (heavy atoms) | 0.26 Å | — |
| χ(O-C-O-CH₃) dihedral occupancy | 61% gauche-, 39% gauche⁺ | — |
| Bridging C1–O distance | 1.46 Å | 0.01 |
No ring-opening events or amine inversion were detected. The low RMSF confirms the bicyclic core behaves as a conformationally frozen “rigid locator”, an advantage in structure-based design [5]. The methoxymethyl side chain samples only two rotamers, giving predictable vector orientation for fragment growth.
Gas-phase DFT (ωB97X-D/def2-TZVP):
| Property (neutral base) | Value |
|---|---|
| HOMO energy | −7.74 eV |
| LUMO energy | −0.82 eV |
| ΔE (HOMO–LUMO) | 6.92 eV |
| Dipole moment | 2.7 D |
| Natural charges: bridgehead N | −0.68 e |
| Proton affinity (ΔG298) | 229 kcal mol⁻¹ |
Frontier orbitals are localized on the bicyclic C–O framework; negligible conjugation with the methoxymethyl group explains the large gap. The calculated proton affinity exceeds that of cyclohexylamine (217 kcal mol⁻¹), consistent with facile salt formation and the observed 2590 cm⁻¹ IR band. Electrostatic potential maps show a concentrated positive region above the bridgehead nitrogen, rationalizing its engagement in tight ion pairs in the crystal lattice.
| Scaffold | HOMO (eV) | LUMO (eV) | ΔE | Ref. |
|---|---|---|---|---|
| Phenyl (aniline) | −5.55 | −1.55 | 4.00 | [3] |
| Cyclohexylamine | −7.21 | −0.94 | 6.27 | calc. |
| 1-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-4-amine | −7.74 | −0.82 | 6.92 | this work |
The more insulating oxabicyclic ring raises the ionization potential, lowering aromaticity-derived liabilities (e.g., π-stacking) while keeping basicity high—attributes sought for phenyl bioisosteres in drug discovery [5] [4].